molecular formula C18H15N3O5 B3979825 N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B3979825
M. Wt: 353.3 g/mol
InChI Key: QYCGFTXIOFQGPX-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at positions 3 and 5 with phenyl and methyl groups, respectively. The carboxamide moiety at position 4 is linked to a 4-methoxy-2-nitrophenyl aromatic ring. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, creating a polarized aromatic system that may influence solubility, reactivity, and intermolecular interactions. The compound’s molecular weight is approximately 337.33 g/mol (calculated based on its formula, C₁₉H₁₆N₃O₅).

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-11-16(17(20-26-11)12-6-4-3-5-7-12)18(22)19-14-9-8-13(25-2)10-15(14)21(23)24/h3-10H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCGFTXIOFQGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction is carried out at room temperature for 18 hours . Another method involves the use of trifluoromethanesulfonic anhydride and pyridine to prepare intermediates, which are then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to scale up the laboratory methods to industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with cannabinoid receptors (CB1 and CB2), leading to antinociceptive effects. This interaction likely involves the modulation of neurotransmitter release and inhibition of pain signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, highlighting variations in substituents, molecular weights, and inferred properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Inferred Properties/Applications References
N-(4-ethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Ethoxy group replaces methoxy at phenyl para-position 322.36 Increased lipophilicity due to longer alkoxy chain; potential for altered pharmacokinetics
N-(4-acetylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Acetyl group replaces nitro-methoxy system 320.34 Enhanced electron-withdrawing effects; possible use as a pharmaceutical intermediate (API)
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide Nitro group at phenyl meta-position; methyl replaces methoxy at para-position 337.33 Altered electronic environment; potential for modified binding affinity to biological targets
N-(2-carbamoylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Carbamoyl group introduces hydrogen-bonding capability 321.33 Improved solubility; possible enhanced interactions with polar biological targets
N-(butan-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Aliphatic butan-2-yl substituent replaces aromatic nitro-methoxy system 258.32 Higher lipophilicity; potential for membrane permeability in drug delivery
5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide Thiazole and oxadiazole heterocycles replace oxazole core Not provided Broader heterocyclic diversity; possible dual enzyme inhibition (e.g., cyclooxygenase/5-LOX)

Structural and Functional Insights

Substituent Effects on Solubility and Bioavailability: The methoxy and nitro groups in the target compound create a balance between hydrophilicity and hydrophobicity. In contrast, the ethoxy analog (CAS 432511-39-2) exhibits higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Positional isomerism (e.g., nitro at meta- vs. para-position in CAS 544421-14-9) may sterically hinder binding to active sites or alter resonance effects, impacting biological activity .

Biological Activity Trends :

  • Oxazole and oxadiazole derivatives are frequently associated with anti-inflammatory activity via dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways . The target compound’s nitro group may enhance interactions with inflammatory mediators like NF-κB .
  • Thiazole-oxadiazole hybrids (e.g., ) demonstrate expanded pharmacological profiles due to synergistic heterocyclic effects, though synthetic complexity may limit their utility compared to simpler oxazole analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-2-nitrophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

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